

Decarboxy Moxifloxacin: A Technical Overview of a Key Moxifloxacin-Related Substance

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Compound of Interest

Compound Name: Decarboxy moxifloxacin

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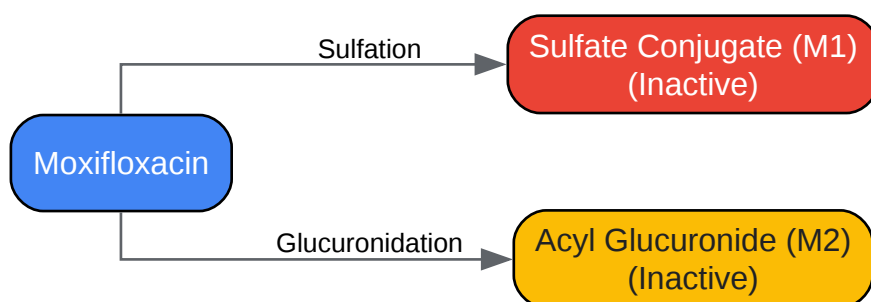
Introduction

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its metabolism in humans is well-characterized, primarily involving glucuronide and sulfate conjugation, with the cytochrome P450 system not playing a significant role.[2] The main metabolites are the pharmacologically inactive sulfate conjugate (M1) and the acyl glucuronide (M2).[3] This technical guide provides an in-depth overview of **decarboxy moxifloxacin**, a critical moxifloxacin-related substance. While not a major in vivo metabolite, its presence as a potential impurity and degradation product is of significant interest for pharmaceutical analysis and quality control.

Moxifloxacin Metabolism

Moxifloxacin undergoes Phase II metabolism to form its primary metabolites, M1 and M2.[4] Approximately 52% of an oral or intravenous dose of moxifloxacin is metabolized through these pathways.[2] The sulfate conjugate (M1) accounts for about 38% of the dose and is primarily eliminated in the feces, while the glucuronide conjugate (M2) accounts for approximately 14% of the dose and is excreted exclusively in the urine.[2] Neither of these metabolites exhibits pharmacological activity.[5]

The following diagram illustrates the primary metabolic pathway of moxifloxacin.



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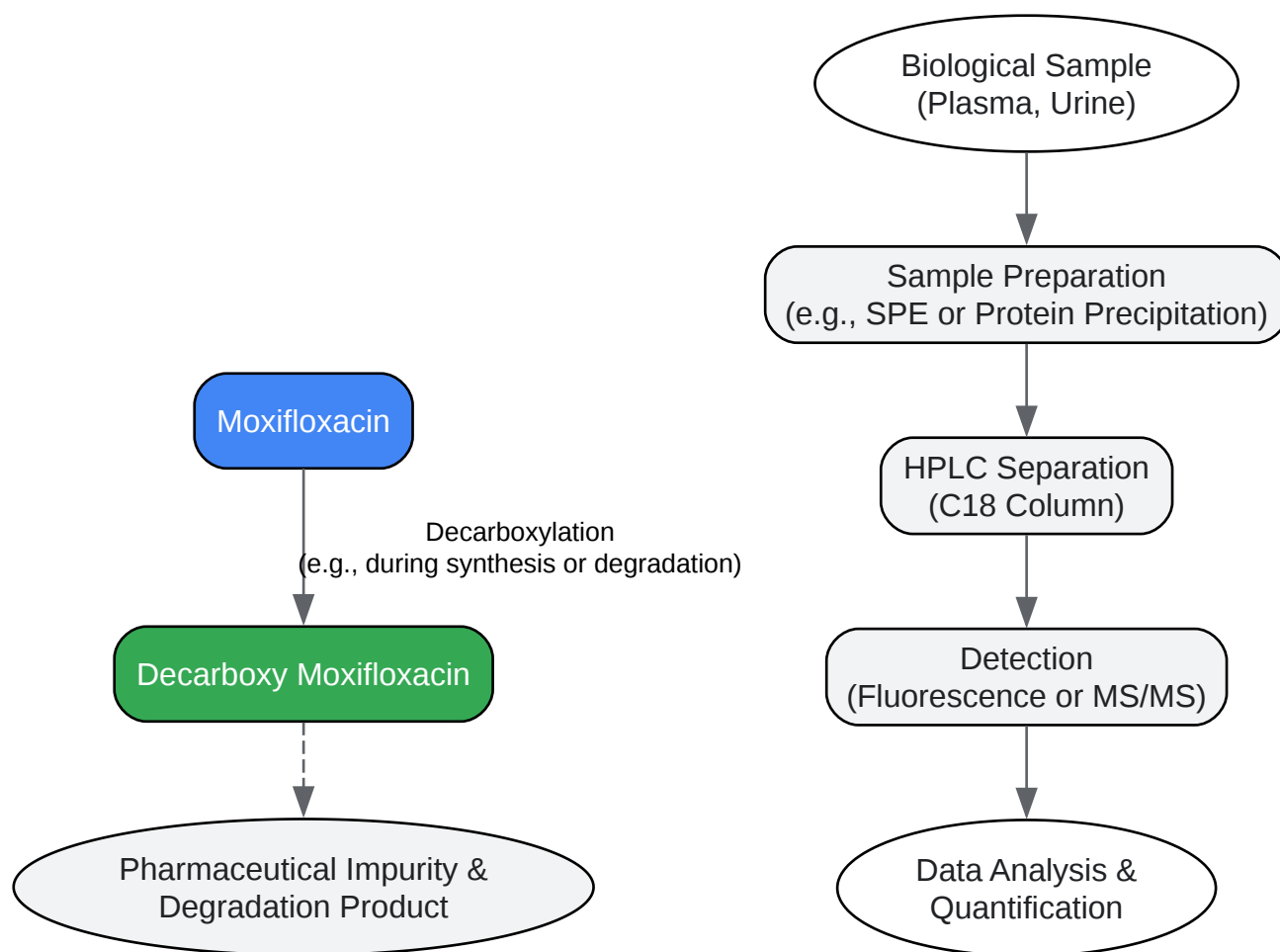
Caption: Primary metabolic pathways of moxifloxacin.

Decarboxy Moxifloxacin: A Key Related Substance

Decarboxy moxifloxacin is a compound formed by the removal of the carboxylic acid group from the moxifloxacin molecule.[6][7] It is recognized as a pharmaceutical analytical impurity (PAI) by the United States Pharmacopeia (USP) and is used as a reference standard in analytical testing to detect, identify, and quantify impurities in moxifloxacin drug substances and products.

While there is no direct evidence to suggest that **decaboxy moxifloxacin** is a significant metabolite formed in the body, it can arise as a degradation product under certain conditions. Studies on the photodegradation of moxifloxacin have identified various degradation products, and while **decaboxy moxifloxacin** is not explicitly named as a major photoproduct in the provided search results, the potential for decarboxylation under specific chemical or physical stress exists.[8][9]

The logical relationship can be visualized as follows:



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